Octadeca-1,11-diene
CAS No.: 65734-26-1
Cat. No.: VC19398610
Molecular Formula: C18H34
Molecular Weight: 250.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65734-26-1 |
|---|---|
| Molecular Formula | C18H34 |
| Molecular Weight | 250.5 g/mol |
| IUPAC Name | octadeca-1,11-diene |
| Standard InChI | InChI=1S/C18H34/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3,14,16H,1,4-13,15,17-18H2,2H3 |
| Standard InChI Key | RDOISFNVZKNANZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC=CCCCCCCCCC=C |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
Octadeca-1,11-diene is systematically named according to IUPAC rules as (1Z,11Z)-octadeca-1,11-diene, denoting two double bonds in the cis configuration at carbons 1–2 and 11–12. Its molecular formula is C₁₈H₃₄, with a molecular weight of 250.5 g/mol, consistent with other octadecadienes . The isolated diene system distinguishes it from conjugated analogs like octadeca-9,11-dienoate, where double bonds are adjacent .
Stereochemical Considerations
The spatial arrangement of double bonds significantly impacts physicochemical behavior. For example, cis configurations introduce structural kinks, reducing melting points compared to trans isomers. Nuclear magnetic resonance (NMR) studies on analogous compounds, such as methyl octadeca-9Z,11E-dienoate, reveal distinct olefinic carbon shifts (δ 127–132 ppm) and coupling constants (J = 10–15 Hz for trans vs. J = 12–14 Hz for cis) . These techniques could similarly resolve the stereochemistry of octadeca-1,11-diene.
Table 1: Comparative Molecular Data for Octadecadienes
Synthesis and Isolation
Key Synthetic Routes
The synthesis of octadeca-1,11-diene may parallel methods used for analogous dienes. For instance, methyl santalbate (methyl octadec-11-en-9-ynoate) undergoes zinc-mediated reduction to yield methyl octadeca-9Z,11E-dienoate . Similarly, selective hydrogenation of alkynes or dehydrohalogenation of vicinal dihalides could generate the 1,11-diene system.
Challenges in Isomer-Specific Synthesis
Isolating pure isomers remains challenging due to the proximity of boiling points among octadecadienes. Chromatographic techniques, such as silver-ion HPLC, have been employed to separate cis and trans dienes in conjugated systems . For non-conjugated isomers like octadeca-1,11-diene, preparative gas chromatography or crystallization at low temperatures may enhance purity.
Physicochemical Properties
Thermal and Solubility Profiles
As a non-polar hydrocarbon, octadeca-1,11-diene is expected to exhibit:
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Boiling Point: ~320–330°C (estimated via analogy to 1-octadecene, bp 315°C )
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Melting Point: <0°C (due to cis configurations disrupting packing)
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Solubility: Miscible with organic solvents (e.g., hexane, chloroform); insoluble in water .
Spectroscopic Identification
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Infrared (IR): C-H stretching (~3000–3100 cm⁻¹ for =C-H) and C=C stretching (~1650 cm⁻¹).
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¹³C NMR: Olefinic carbons at δ 125–135 ppm, with allylic carbons at δ 25–35 ppm .
Chemical Reactivity and Functionalization
Addition Reactions
The isolated double bonds undergo typical diene reactions:
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Hydrogenation: Catalytic hydrogenation (H₂/Pd) yields octadecane.
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Halogenation: Electrophilic addition of Br₂ produces 1,2-dibromo-11,12-dibromooctadecane.
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Epoxidation: Reaction with peracids forms bis-epoxides.
Applications and Industrial Relevance
Lubricant Additives
Long-chain dienes improve the viscosity index of synthetic lubricants. For example, 1-octadecene reduces friction in high-temperature engines . Octadeca-1,11-diene may serve a similar role.
Pharmaceutical Intermediates
Dienes are precursors in prostaglandin and leukotriene synthesis. The 1,11-diene system could act as a scaffold for bioactive molecule development .
Research Gaps and Future Directions
Current literature lacks direct studies on octadeca-1,11-diene, emphasizing the need for:
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Stereoselective Synthesis: Developing catalysts for Z- or E-selective double bond formation.
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Thermodynamic Studies: Measuring enthalpy of hydrogenation to quantify stability.
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Biological Screening: Assessing antimicrobial or anticancer potential in vitro.
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